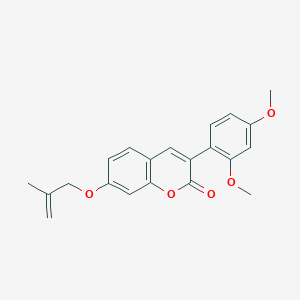

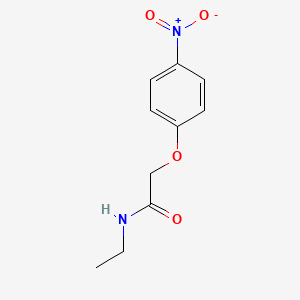

![molecular formula C13H15N3O2S B2695519 Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone CAS No. 1226443-01-1](/img/structure/B2695519.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield of the target compound is achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis(triphenylphosphine)palladium(0) .Molecular Structure Analysis

The newly synthesized compound’s structure is established through various analytical techniques, including elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR spectroscopy, infrared (IR) spectroscopy, UV spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Molecular Aggregation and Photophysical Properties

Research has demonstrated the solvent effects on molecular aggregation, particularly in compounds related to Benzo[c][1,2,5]thiadiazol, highlighting how solvent choice impacts fluorescence emission and aggregation processes. For instance, studies on derivatives of 1,3,4-thiadiazole in different solvents reveal varied fluorescence lifetimes and circular dichroism (CD) spectra, indicating the role of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).

Synthesis and Antimicrobial Activities

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents illustrates the process of creating compounds with moderate antimicrobial activity against various pathogens (Sah et al., 2014). Additionally, the design, synthesis, and biological evaluation of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial chemotypes underline the potential of such compounds in addressing tuberculosis through new chemotypes (Pancholia et al., 2016).

Optoelectronic Semiconductors

The implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in the construction of semiconducting polymers for high-performance optoelectronic devices showcases the importance of structural variation in achieving enhanced device performance. Such compounds have shown promising results in field-effect transistors and solar cells, with notable hole mobilities and power conversion efficiencies (Chen et al., 2016).

Synthesis and Biological Applications

Research into the synthesis and biological applications of thiadiazole derivatives, including their interactions with biomolecules like DNA and human serum albumin (HSA), provides insights into their potential therapeutic uses. New hybrid molecules containing benzo-2,1,3-thiadiazole and benzofuran moieties have been studied for their photophysics and biomolecule interactive properties, suggesting possible applications in bioimaging and therapeutics (Neto et al., 2020).

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-18-10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBIQKZJDIIKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

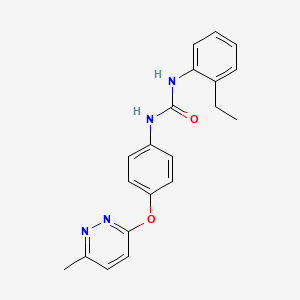

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

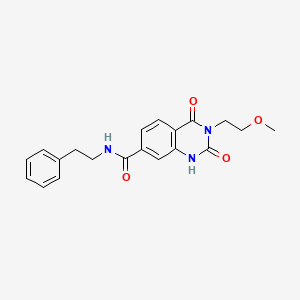

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)

![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)

![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)

![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)